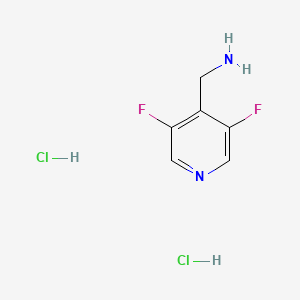
(3,5-Difluoropyridin-4-yl)methanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Difluoropyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H7F2N·2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine atoms in the pyridine ring significantly alters its chemical properties, making it a valuable compound in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoropyridin-4-yl)methanamine dihydrochloride typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the Balz-Schiemann reaction, which involves the diazotization of aniline derivatives followed by fluorination. Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce fluorine atoms into the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
(3,5-Difluoropyridin-4-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various functionalized pyridine derivatives .
科学研究应用
(3,5-Difluoropyridin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of (3,5-Difluoropyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of the target molecules, depending on the specific context .
相似化合物的比较
Similar Compounds
- (2,4-Difluoropyridin-3-yl)methanamine dihydrochloride
- (3,5-Difluoropyridin-2-yl)methanamine dihydrochloride
- (3,5-Difluoropyridin-6-yl)methanamine dihydrochloride
Uniqueness
(3,5-Difluoropyridin-4-yl)methanamine dihydrochloride is unique due to the specific positioning of the fluorine atoms on the pyridine ring. This positioning significantly influences its chemical reactivity and biological activity, making it distinct from other fluorinated pyridine derivatives .
属性
分子式 |
C6H8Cl2F2N2 |
|---|---|
分子量 |
217.04 g/mol |
IUPAC 名称 |
(3,5-difluoropyridin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H6F2N2.2ClH/c7-5-2-10-3-6(8)4(5)1-9;;/h2-3H,1,9H2;2*1H |
InChI 键 |
DEMZZJJHUGFQRE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C=N1)F)CN)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Isocyanatospiro[2.5]octane](/img/structure/B13458427.png)
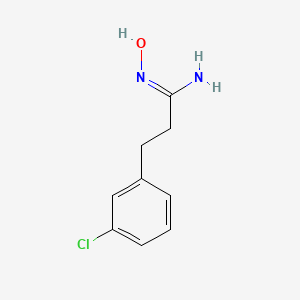
![Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B13458437.png)
![N-[2-(1H-Indol-3-yl)ethyl]dodecanamide](/img/structure/B13458446.png)
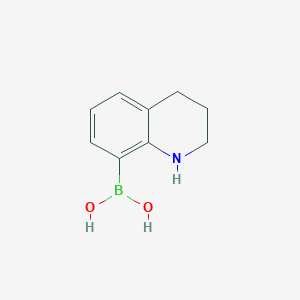
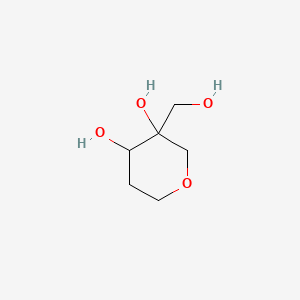
amino}acetic acid](/img/structure/B13458451.png)
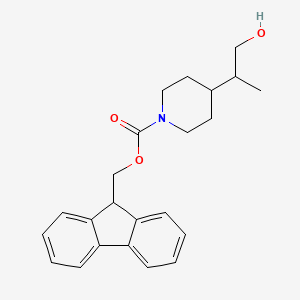
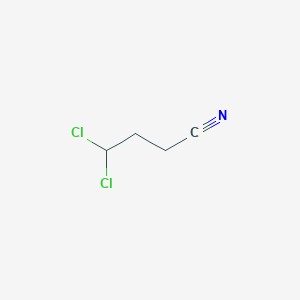
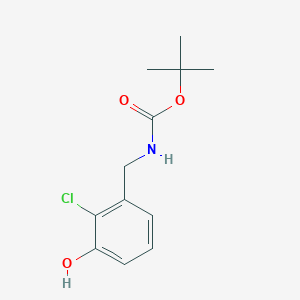
![5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13458468.png)

